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Compound of Interest

Compound Name: 15-OH Tafluprost

Cat. No.: B173026 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

preclinical pharmacological profiles of 15-OH Tafluprost and Travoprost acid, the active

metabolites of the prostaglandin analogues Tafluprost and Travoprost, respectively. This

document provides a comparative analysis of their receptor binding, functional activity, and

effects on intraocular pressure, supported by experimental data and detailed methodologies.

This guide delves into the preclinical characteristics of 15-OH Tafluprost and Travoprost acid,

two potent prostaglandin F (FP) receptor agonists pivotal in glaucoma research and the

development of ocular hypotensive therapies. By examining their interactions with the FP

receptor and subsequent physiological responses, this comparison aims to equip researchers

with the critical data needed for informed decision-making in drug discovery and development.

Molecular Interactions and Functional Potency
Both 15-OH Tafluprost (the carboxylic acid of Tafluprost) and Travoprost acid (the free acid of

Travoprost) exert their primary pharmacological effect by binding to and activating the

prostanoid FP receptor. This interaction initiates a signaling cascade that ultimately leads to a

reduction in intraocular pressure (IOP). However, their affinity for the receptor and their potency

in activating it show notable differences.

Receptor Binding Affinity
Receptor binding affinity, quantified by the inhibition constant (Ki), indicates the concentration

of a ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding
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affinity.

Compound Receptor Ki (nM) Source

15-OH Tafluprost

(Tafluprost acid)

Human Prostanoid FP

Receptor
0.4 [1]

Travoprost acid
Human Prostanoid FP

Receptor
35 ± 5 [2]

Table 1: Comparison of Receptor Binding Affinities. This table summarizes the reported Ki

values for 15-OH Tafluprost and Travoprost acid at the human prostanoid FP receptor.

Receptor Activation
The potency of a compound to elicit a functional response upon binding to its receptor is

measured by the half-maximal effective concentration (EC50). A lower EC50 value indicates

greater potency. Functional assays, such as measuring phosphoinositide turnover or

intracellular calcium mobilization, are commonly used to determine EC50 values for FP

receptor agonists.

Compound Assay Cell Type EC50 (nM) Source

Travoprost acid
Phosphoinositide

Turnover

Human Ciliary

Muscle Cells
1.4 [2]

Travoprost acid
Phosphoinositide

Turnover

Human

Trabecular

Meshwork Cells

3.6 [2]

Travoprost acid
Phosphoinositide

Turnover

Cloned Human

Ciliary Body FP

Receptor

3.2 ± 0.6 [3][4]

Table 2: Comparison of Receptor Activation Potency. This table presents the EC50 values for

Travoprost acid from functional assays in various human ocular cells.
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Note: A directly comparable EC50 value for 15-OH Tafluprost from a similar functional assay

was not available in the reviewed literature.

In Vivo Efficacy: Intraocular Pressure Reduction
The ultimate therapeutic goal of these compounds is the reduction of IOP. Preclinical in vivo

studies in animal models are crucial for evaluating and comparing their ocular hypotensive

effects.

Drug
Administered

Animal Model IOP Reduction Key Findings Source

Tafluprost

0.005%
ddY Mice

Max. reduction of

20.2% ± 2.0% at

2 hours

Tafluprost

0.005% showed

a greater and

more sustained

IOP reduction

compared to

Latanoprost

0.005%. No

significant

difference was

observed when

compared to

Travoprost

0.004%.

[5]

Travoprost

0.004%
ddY Mice

Max. reduction of

20.8% ± 4.6% at

6 hours

Showed a potent

IOP-lowering

effect.

[5]

Tafluprost Rabbits

Stably increased

optic nerve head

blood flow

The magnitude

of the increase in

blood flow was

greater than that

of Latanoprost or

Travoprost.

[6]
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Table 3: Comparison of In Vivo Intraocular Pressure Reduction. This table summarizes the

findings from in vivo studies comparing the IOP-lowering effects of Tafluprost and Travoprost in

animal models.

Signaling Pathways and Experimental Workflows
The activation of the FP receptor by agonists like 15-OH Tafluprost and Travoprost acid

triggers a well-defined intracellular signaling cascade. Understanding this pathway and the

experimental methods used to study these compounds is fundamental for research in this field.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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